
Ethyl azido(ethylsulfanyl)fluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl azido(ethylsulfanyl)fluoroacetate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine, sulfur, and azido groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido(ethylsulfanyl)fluoroacetate typically involves multiple steps, starting with the preparation of ethyl fluoroacetate. Ethyl fluoroacetate can be synthesized by the ethylation of fluoroacetic acid with ethanol in the presence of sulfuric acid . The next step involves the introduction of the azido and ethylsulfanyl groups through nucleophilic substitution reactions. Common reagents used in these steps include sodium azide and ethylthiol, under controlled conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.
化学反应分析
Types of Reactions
Ethyl azido(ethylsulfanyl)fluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl azido(ethylsulfanyl)fluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of ethyl azido(ethylsulfanyl)fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can influence the compound’s binding affinity and stability, while the ethylsulfanyl group can modulate its reactivity and solubility.
相似化合物的比较
Similar Compounds
Ethyl fluoroacetate: Lacks the azido and ethylsulfanyl groups, making it less versatile in chemical reactions.
Ethyl azidoacetate: Contains the azido group but lacks the fluorine and ethylsulfanyl groups, resulting in different reactivity.
Ethyl ethylsulfanylacetate: Contains the ethylsulfanyl group but lacks the fluorine and azido groups, affecting its chemical properties.
Uniqueness
Ethyl azido(ethylsulfanyl)fluoroacetate is unique due to the combination of fluorine, sulfur, and azido groups in its structure
属性
CAS 编号 |
106636-66-2 |
|---|---|
分子式 |
C6H10FN3O2S |
分子量 |
207.23 g/mol |
IUPAC 名称 |
ethyl 2-azido-2-ethylsulfanyl-2-fluoroacetate |
InChI |
InChI=1S/C6H10FN3O2S/c1-3-12-5(11)6(7,9-10-8)13-4-2/h3-4H2,1-2H3 |
InChI 键 |
OKZDIRKQZYJGFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(N=[N+]=[N-])(F)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


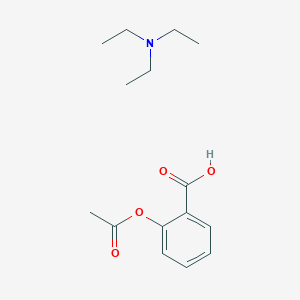

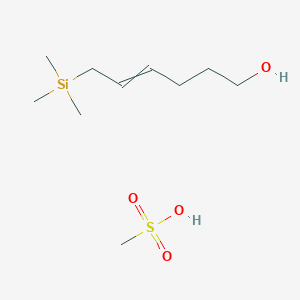


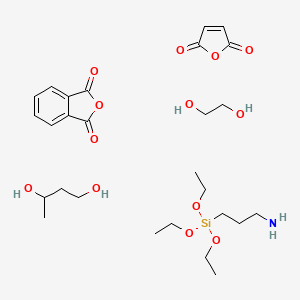
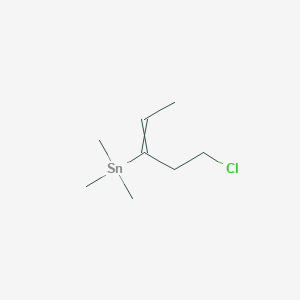
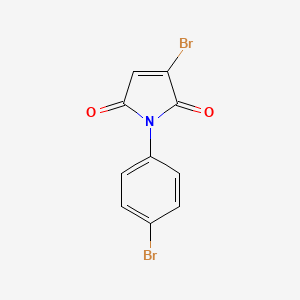
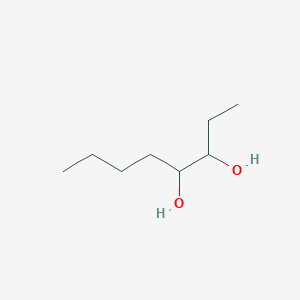
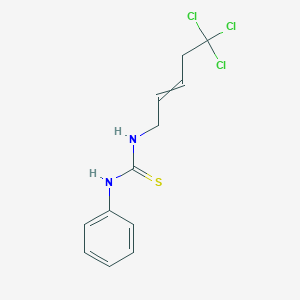
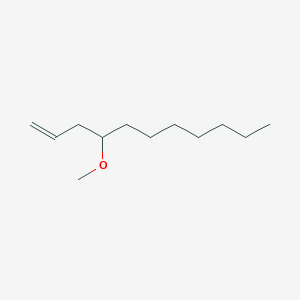
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
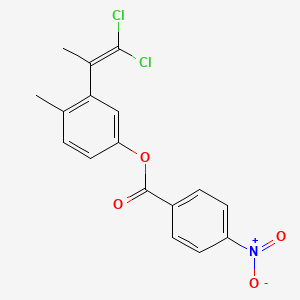
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
